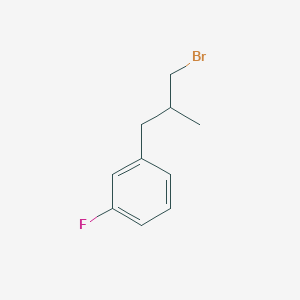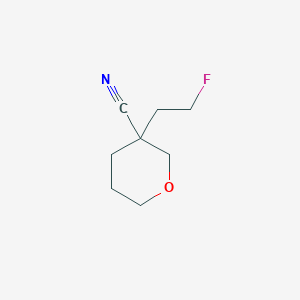
3-(2-Fluoroethyl)oxane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoroethyl)oxane-3-carbonitrile is a chemical compound with the molecular formula C8H12FNO and a molecular weight of 157.19 g/mol . It is characterized by the presence of a fluoroethyl group attached to an oxane ring, which also bears a carbonitrile group. This compound is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)oxane-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoroethyl bromide with oxane-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoroethyl)oxane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
3-(2-Fluoroethyl)oxane-3-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoroethyl)oxane-3-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carbonitrile group can also interact with nucleophiles, leading to various biochemical effects. Detailed studies on the exact molecular pathways are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloroethyl)oxane-3-carbonitrile
- 3-(2-Bromoethyl)oxane-3-carbonitrile
- 3-(2-Iodoethyl)oxane-3-carbonitrile
Uniqueness
3-(2-Fluoroethyl)oxane-3-carbonitrile is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions compared to its chloro, bromo, and iodo counterparts.
Propiedades
Fórmula molecular |
C8H12FNO |
|---|---|
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
3-(2-fluoroethyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C8H12FNO/c9-4-3-8(6-10)2-1-5-11-7-8/h1-5,7H2 |
Clave InChI |
YPXXCIGRCHSZRS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)(CCF)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



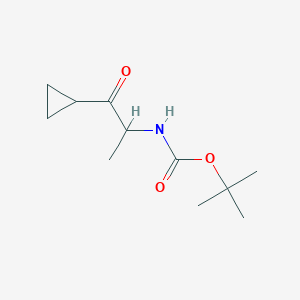
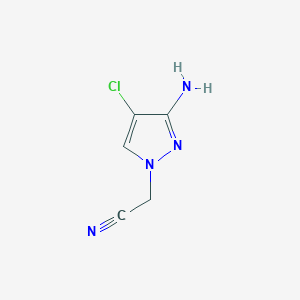


![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)

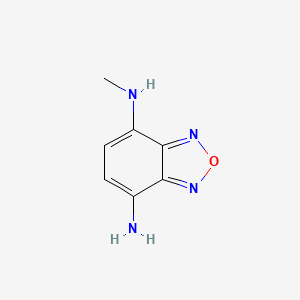

![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)
